Biphenyl

Description

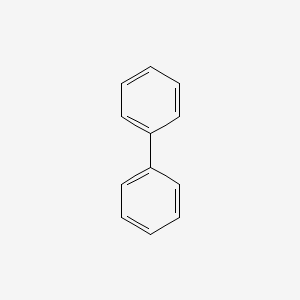

This compound is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond. This compound occurs naturally in coal tar, crude oil, and natural gas. Formerly used as a fungicide for citrus crops. It has a role as an antimicrobial food preservative and an antifungal agrochemical. It is a member of benzenes, an aromatic fungicide and a member of biphenyls.

This compound is used in organic syntheses, heat transfer fluids, dye carriers, food preservatives, as an intermediate for polychlorinated biphenyls, and as a fungistat in the packaging of citrus fruits. In workers, acute (short-term) exposure to high levels of this compound has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems. Kidney effects have been observed in chronically (long-term) exposed animals. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

This compound is a natural product found in Swertia japonica, Zea mays, and other organisms with data available.

This compound is found in alcoholic beverages. Fungistat, especially for citrus fruits. This compound is used as food preservative and flavouring agent. This compound is detected in bilberry, wine grape, carrot, peas, rum, potato, bell pepper, tomato, butter, milk, smoked fatty fish, cocoa, coffee, roast peanuts, olive, buckwheat and tamarind. Generally, the fruit packaging is impregnated with this compound, which evaporates into the air space surrounding the fruit. Some this compound is absorbed by the fruit skins this compound has been shown to exhibit anti-coagulant and catabolic functions (A7741, A7742). this compound belongs to the family of Biphenyls and Derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond.

Structure

3D Structure

Properties

IUPAC Name |

1,1'-biphenyl | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUZKKEUPVFJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10, Array | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | biphenyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Biphenyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26008-28-6 | |

| Record name | 1,1′-Biphenyl, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26008-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020161 | |

| Record name | Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Biphenyl appears as a clear colorless liquid with a pleasant odor. Flash point 180 °F. Insoluble in water. Vapors are heavier than air. Used to manufacture other chemicals and as a fungicide., Liquid, Colorless to pale-yellow solid with a pleasant, characteristic odor; [NIOSH], Solid, WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR., White to light brown leaflet solid, Pungent green aroma, rose-like upon dilution, Colorless to pale-yellow solid with a pleasant, characteristic odor., Colorless to pale-yellow solid with a pleasant, characteristic odor. [fungicide] | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1'-Biphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Biphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

489 to 491 °F at 760 mmHg (NTP, 1992), 256.1 °C, 256.10 °C. @ 760.00 mm Hg, 256 °C, 489 °F | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

235 °F (NTP, 1992), 235 °F, 235 °F, 113 °C, (Closed cup), 113 °C c.c. | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, carbon disulfide, and methanol., Soluble in alcohol, ether; very soluble in benzene, Soluble in oxygenated and chlorinated solvents., In water, 7.48 mg/L at 25 °C, 0.00748 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0004, Insoluble in water, Soluble (in ethanol), Insoluble | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Biphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1331/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.992 at 68 °F (USCG, 1999) - Less dense than water; will float, 1.041 at 20 °C/4 °C, Sp gr: 1.04 (water= 1), Relative density (water = 1): 1.04, 1.04 | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.31 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.31 (Air= 1), Relative vapor density (air = 1): 5.3, 5.31 | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.005 mmHg (NIOSH, 2023), 0.00893 [mmHg], 8.93X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1.19, 0.005 mmHg | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White scales, Colorless leaflets, Pure biphenyl is a white crystalline solid that separates from solvents as plates or monoclinic prismatic crystals. Commercial samples are often slightly yellow or tan in color. | |

CAS No. |

92-52-4, 68409-73-4 | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biphenyl | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/biphenyl-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1,1'-Biphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aromatic hydrocarbons, biphenyl-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9GJK6MGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Biphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DU7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

156 to 160 °F (NTP, 1992), 69 °C, 71 °C, 70 °C, 156 °F | |

| Record name | BIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0106 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIPHENYL (BIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/740 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0239.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Properties of Biphenyl (B1667301)

Abstract

This compound, an aromatic hydrocarbon composed of two connected phenyl rings, serves as a foundational structure in organic chemistry. Its unique stereochemistry and relative stability make it a crucial intermediate in the synthesis of a wide array of organic compounds, ranging from pharmaceuticals and agrochemicals to advanced polymers and liquid crystals.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug development. Detailed experimental protocols for its synthesis via Suzuki-Miyaura and Ullmann coupling reactions are provided, along with a summary of its toxicological profile and metabolic pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Molecular Structure and Stereochemistry

This compound (or diphenyl) is an organic compound with the molecular formula (C₆H₅)₂. It consists of two benzene (B151609) rings linked by a single C-C bond.[4] This central bond is the rotational axis that defines the molecule's overall conformation.

Conformation and Dihedral Angle

The stereochemistry of this compound is a subject of considerable interest due to the sterically hindered rotation around the central C1-C1' single bond.[1] The conformation of the molecule—specifically the torsional (or dihedral) angle between the planes of the two phenyl rings—varies significantly depending on the physical state.

-

Gas Phase: In the gaseous state, the this compound molecule is not planar. The two rings are twisted with an equilibrium torsional angle of approximately 44.4°.[1][5] This twisted conformation is a result of the balance between two opposing effects: the steric repulsion of the ortho-hydrogen atoms, which favors a twisted state, and the π-conjugation between the rings, which favors a planar arrangement. The energy barriers to rotation are relatively small, being about 6.0 kJ/mol at 0° (planar) and 6.5 kJ/mol at 90° (perpendicular).[1]

-

Solid State: In its crystalline form at room temperature, this compound adopts a planar conformation, which is an average of two twisted structures.[1] However, at lower temperatures (around 22 K), the rings are permanently twisted from one another by approximately 10°.[5] The planarity observed at higher temperatures in the solid state is attributed to crystal packing forces that overcome the steric hindrance of the ortho-hydrogens.[6]

Structural Parameters

X-ray crystallography studies have provided precise measurements of the bond lengths and angles within the this compound molecule. These parameters are crucial for understanding its chemical behavior and for computational modeling.

| Parameter | Value | Reference |

| Inter-ring C-C Bond Length | 1.506 Å | [6] |

| Average Intra-ring C-C Bond Length | 1.39 Å (approx.) | [7] |

| C-H Bond Length | 1.08 Å (approx.) | [7] |

| Intra-ring C-C-C Bond Angles | ~120° | [7] |

| Dihedral Angle (Gas Phase) | 44.4° | [1] |

| Dihedral Angle (Solid State, 100K) | ~10° | [5] |

Physicochemical Properties

This compound is a white or slightly yellow crystalline solid with a distinctively pleasant odor.[1][4] It is a thermally stable organic compound, making it suitable for high-temperature applications.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀ | [1][8] |

| Molecular Weight | 154.21 g/mol | [4][8] |

| Appearance | Colorless to pale-yellow solid | [4] |

| Melting Point | 69.2 °C (156.6 °F) | [1] |

| Boiling Point | 255 °C (491 °F) | [1] |

| Density | 1.04 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1][9] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, methanol, CCl₄, CS₂ | [4][10] |

| Vapor Pressure | 4 Pa at 20°C | [11] |

| log Kₒw (Octanol/Water Partition Coeff.) | 3.88 - 4.04 | [11] |

Chemical Properties

Due to the absence of functional groups, this compound is relatively non-reactive.[1][2] However, the phenyl rings can undergo electrophilic substitution reactions typical of aromatic compounds.

-

Thermal Stability: this compound is one of the most thermally stable organic compounds. A eutectic mixture with diphenyl ether is stable up to 400 °C and is widely used as a heat transfer agent.[1]

-

Sulfonation: this compound can undergo sulfonation, which upon hydrolysis, yields p-hydroxythis compound and p,p′-dihydroxythis compound, compounds used as fungicides.[1]

-

Halogenation: It undergoes halogenation in the presence of a Lewis acid.[3] This reaction is the basis for the production of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs).[1]

-

Reactivity with Metals: this compound reacts with alkali metals like lithium to form a radical anion (lithium this compound), which is a potent reducing agent used in organic synthesis.[1]

Synthesis of this compound and its Derivatives

This compound is produced industrially and can also be synthesized in the laboratory through various coupling reactions. These methods are foundational for creating the diverse range of substituted biphenyls used in research and industry.

Industrial Production

This compound occurs naturally in coal tar, crude oil, and natural gas.[1] The primary industrial routes for its production are:

-

Dealkylation of Toluene (B28343): The reaction of toluene with benzene produces this compound and methane.[1] C₆H₅CH₃ + C₆H₆ → C₆H₅−C₆H₅ + CH₄

-

Oxidative Dehydrogenation of Benzene: Two benzene molecules are coupled with the loss of hydrogen.[1] 2C₆H₆ + ½O₂ → C₆H₅−C₆H₅ + H₂O

Laboratory Synthesis: Cross-Coupling Reactions

The synthesis of substituted, often unsymmetrical, biphenyls is of paramount importance in drug development. Palladium-catalyzed cross-coupling reactions are the most efficient and widely used methods.[12]

The Suzuki-Miyaura coupling is the most common method for forming C-C bonds in drug discovery.[13] It involves the reaction of an aryl halide with an aryl boronic acid (or its ester) in the presence of a palladium catalyst and a base.[12][14] The reaction is highly versatile, tolerant of many functional groups, and often proceeds with high yields.[13]

Caption: Generalized workflow for this compound synthesis via Suzuki-Miyaura cross-coupling.

The Ullmann reaction, or Ullmann coupling, is a classic method that involves the coupling of two molecules of an aryl halide, typically an iodide, in the presence of finely powdered copper at high temperatures (around 200°C).[15][16] While historically significant, this method requires harsh conditions and is often limited to the synthesis of symmetrical biaryls.[17] Modern variations may use palladium or nickel catalysts to achieve milder reaction conditions.[17]

Applications in Drug Development and Materials Science

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable pharmacokinetic properties.[12][18]

Pharmaceutical Applications

The this compound motif is present in numerous marketed drugs across various therapeutic areas.[18][19] The rotational flexibility of the this compound unit allows it to adopt specific conformations to fit into protein binding pockets.

-

Antihypertensives: Telmisartan and other "sartan" drugs are angiotensin II receptor blockers that feature a this compound core.[1]

-

Anti-inflammatory Agents: Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) with a this compound structure.[1]

-

Antifungals: this compound itself has antifungal properties and was used as a preservative for citrus fruits (E230).[1]

-

Cancer Immunotherapy: this compound derivatives are being actively researched as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer therapy.[20]

-

Other Therapeutic Areas: this compound derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, anti-diabetic, and immunosuppressant effects.[13][21][22]

Caption: Logical relationship of the this compound core structure to its diverse applications.

Materials Science Applications

-

Liquid Crystals: Cyanobiphenyls, where a cyano group is attached to a this compound core, were foundational molecules for the development of liquid crystal displays (LCDs).[1]

-

Organic Electronics: The electronic properties of this compound-based compounds make them suitable for use in Organic Light-Emitting Diodes (OLEDs).[18]

-

Plastics and Polymers: this compound is an intermediate for various plastics and polymers.[1]

Toxicology and Metabolism

Toxicological Profile

This compound is considered mildly toxic.[1] The primary health concerns are associated with occupational exposure and its derivatives, particularly PCBs.

-

Acute Exposure: Short-term exposure to this compound fumes can cause nausea, vomiting, and irritation of the eyes and respiratory tract.

-

Chronic Exposure: Long-term exposure in workers has been linked to damage to the liver and nervous system. Animal studies show that repeated ingestion of large amounts can damage the kidneys and blood.[23]

-

Carcinogenicity: The U.S. EPA has classified this compound as a Group D substance, not classifiable as to human carcinogenicity.[23] However, there is suggestive evidence from animal studies, with high exposure linked to urinary bladder tumors in male rats and liver tumors in female mice.[24]

Metabolism

In mammals, this compound is metabolized primarily in the liver. The process is qualitatively similar between humans and experimental animals.[24] The parent compound is converted into a range of hydroxylated metabolites by cytochrome P450 enzymes.[24]

The major metabolite is 4-hydroxythis compound (4-HBP).[24] These hydroxylated metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility, facilitating their excretion in the urine.[24] Unmetabolized this compound is not typically found in urine.[11]

Caption: Simplified metabolic pathway of this compound in mammals.

Environmental Fate and Polychlorinated Biphenyls (PCBs)

This compound is a precursor to polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1] PCBs were once widely used as coolants and insulating fluids due to their high thermal stability but were banned due to their environmental toxicity, persistence, and adverse health effects, including carcinogenicity.[25][26] In the environment, this compound itself is degraded by microorganisms and has an estimated atmospheric half-life of about 1.4 days.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its derivatives, intended for an audience with a professional background in synthetic organic chemistry. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of a this compound Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-methylthis compound (B165694) from 4-bromotoluene (B49008) and phenylboronic acid.

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂]

-

Triphenylphosphine (B44618) [PPh₃]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (0.01-0.05 mol%) and triphenylphosphine (2-4 equivalents relative to Pd). Add a portion of the toluene solvent and stir for 10-15 minutes.

-

Reaction Setup: To the catalyst mixture, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add the remaining toluene and degassed water (typically in a ratio of 4:1 to 10:1 toluene:water). The mixture should be biphasic.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexane (B92381) or a hexane/ethyl acetate mixture) or by recrystallization from ethanol to yield 4-methylthis compound as a white solid.

Protocol: Synthesis of this compound via Ullmann Reaction

This protocol describes the classic synthesis of this compound from iodobenzene (B50100).

Materials:

-

Iodobenzene

-

Copper powder (activated)

-

Sand

-

Dimethylformamide (DMF, as solvent, optional)

-

Standard high-temperature reaction glassware

Procedure:

-

Reactant Mixing: In a thick-walled glass tube or a round-bottom flask equipped with a reflux condenser, thoroughly mix iodobenzene (1.0 eq) with an excess of activated copper powder (at least 2.0 eq). A small amount of sand can be added to prevent clumping.

-

Reaction (Solvent-Free): Seal the tube (if used) or heat the flask under an inert atmosphere. Heat the mixture to approximately 200-220 °C in a sand bath or heating mantle. The reaction is often vigorous. Maintain the temperature for 2-4 hours.

-

Reaction (with Solvent): Alternatively, the reaction can be performed in a high-boiling polar aprotic solvent like DMF.[27] Dissolve iodobenzene in DMF, add copper powder, and reflux the mixture. This method often requires longer reaction times (40+ hours).[27]

-

Workup: Cool the reaction mixture to room temperature. If performed neat, extract the solid mass with hot toluene or another suitable solvent. Filter the mixture to remove copper and copper salts.

-

Purification: Wash the organic filtrate with dilute acid, then water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Remove the solvent by rotary evaporation. The crude this compound can be purified by recrystallization from ethanol or by sublimation to yield colorless crystals.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Structure, Properties & Key Reactions Explained [vedantu.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. This compound | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. This compound | Synthesis, Structure, Properties | Britannica [britannica.com]

- 10. This compound | 92-52-4 [chemicalbook.com]

- 11. This compound (CICADS) [inchem.org]

- 12. gala.gre.ac.uk [gala.gre.ac.uk]

- 13. A fruitful century for the scalable synthesis and reactions of this compound derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 14. Green synthesis of this compound carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 15. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ijsdr.org [ijsdr.org]

- 23. epa.gov [epa.gov]

- 24. Human Health Effects of this compound: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Polychlorinated this compound - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. Ullmann Reaction Optimization Within Bitolyl and Decafluorothis compound Synthesis – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Stereochemistry of Substituted Biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of substituted biphenyl (B1667301) derivatives, a class of compounds whose unique axial chirality, known as atropisomerism, is of critical importance in pharmaceutical sciences and materials chemistry. Atropisomerism arises from restricted rotation around the single bond connecting the two phenyl rings, a phenomenon governed by the steric hindrance of ortho substituents.[1][2] This guide details the structural requirements for chirality, the factors influencing the stability of atropisomers, and modern synthetic and resolution strategies. It presents key quantitative data, detailed experimental protocols for synthesis and analysis, and visual diagrams of core concepts to serve as an essential resource for professionals in drug discovery, medicinal chemistry, and materials science. The prevalence of the this compound motif in marketed drugs and advanced materials underscores the need for a thorough understanding of their three-dimensional structure and stereochemical properties.[3][4]

Introduction to Atropisomerism in this compound Derivatives

Atropisomerism is a form of stereoisomerism resulting from hindered rotation around a single bond, where the steric strain creates a significant energy barrier to interconversion, allowing for the isolation of individual isomers.[1] The term, derived from the Greek for "not turning" (a-tropos), aptly describes these non-interconverting conformers.[2][5] This phenomenon is most famously observed in ortho-substituted this compound derivatives.

In an unsubstituted this compound, there is a relatively low energy barrier to rotation around the pivotal C-C bond, allowing for free interconversion between various conformations.[6][7] However, the introduction of bulky substituents at the ortho positions (2, 2', 6, and 6') creates significant steric repulsion, restricting this rotation.[1] If the substitution pattern on each ring is asymmetric and lacks a plane of symmetry, the molecule becomes chiral, existing as a pair of non-superimposable mirror images, or enantiomers.[7][8] This type of chirality is not centered on an atom but on an axis—the bond connecting the two aryl rings—and is therefore referred to as axial chirality.[1][5]

The first experimental demonstration of this principle was in 1922 by Christie and Kenner, who successfully resolved the enantiomers of 6,6′-dinitrothis compound-2,2′-dicarboxylic acid, proving that restricted rotation about a single bond could lead to isolable optical isomers.[9] For atropisomers to be stable and separable at room temperature, the free energy barrier to rotation must be sufficiently high, generally accepted to be greater than 20 kcal/mol, which corresponds to a half-life of several minutes or more.[7][9]

Structural Requirements for Chirality

The existence of stable atropisomers in this compound derivatives is contingent on two primary structural conditions:

-

Restricted Rotation: The energy barrier to rotation around the aryl-aryl bond must be high enough to prevent racemization under ambient conditions. This is typically achieved by placing sufficiently large substituents in at least three of the four ortho positions. Di-ortho substituted biphenyls can be resolved, but only if the substituents are very large.[10]

-

Lack of Symmetry: The substituted this compound must not possess a plane of symmetry that would render it achiral. For example, a 2,2',6,6'-tetrasubstituted this compound where the two ortho substituents on one ring are identical (e.g., two methyl groups) will have a plane of symmetry and thus be achiral, even with restricted rotation.[7][8]

These conditions are critical in the design of chiral ligands for asymmetric catalysis, such as BINAP, and in the development of pharmaceuticals where only one enantiomer exhibits the desired therapeutic activity.[6][11]

Factors Influencing Rotational Barriers

The stability of this compound atropisomers is directly proportional to the magnitude of the rotational energy barrier (ΔG‡). This barrier is influenced by several factors:

-

Steric Size of Ortho-Substituents: This is the most significant factor. Larger substituents create more steric hindrance, leading to a higher rotational barrier. The effective "size" of a substituent is often quantified by experimental measurements.[12][13]

-

Number of Ortho-Substituents: The barrier increases with the number of ortho-substituents. Tetra-ortho substituted biphenyls generally have very high rotational barriers, preventing interconversion even at elevated temperatures.[10]

-

Buttressing Effects: Substituents at the meta-positions (3 and 5) can indirectly increase the rotational barrier by sterically interacting with the ortho-substituents, forcing them closer to the opposing ring. This is known as the buttressing effect.[14]

-

Bridging Groups: Linking the 2 and 2' positions with a cyclic structure can rigidly lock the conformation, leading to highly stable atropisomers.[5]

The rotational barriers for various substituted biphenyls have been determined experimentally, primarily using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, and corroborated by computational methods.[9][12][15]

Table 1: Experimentally Determined Rotational Energy Barriers (ΔG‡) for Selected Substituted Biphenyls

| Compound Structure (Ortho-Substituents) | Substituent (X) | Rotational Barrier (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 2-X-biphenyl | -F | 4.4 | Dynamic NMR | [13] |

| 2-X-biphenyl | -Cl | 7.6 | Dynamic NMR | [16] |

| 2-X-biphenyl | -Br | 8.6 | Dynamic NMR | [16] |

| 2-X-biphenyl | -CH3 | 11.2 | Dynamic NMR | [9][15] |

| 2-X-biphenyl | -Si(CH3)3 | 15.4 | Dynamic NMR | [9][15] |

| 2-X-biphenyl | -N+(CH3)3 | 18.1 | Dynamic NMR | [13] |

| 2,2'-di-X-biphenyl | -OCH3 | ~14-16 | Racemization Studies | [7] |

| 2,2'-di-X-biphenyl | -COOH | ~19 | Racemization Studies |[7] |

Note: Values are approximate and can vary with solvent and temperature conditions.

Synthesis of Chiral Biphenyls

The construction of the biaryl axis is a key challenge in the synthesis of these molecules. Because the bond connects two sterically hindered sp² carbons, many standard coupling reactions are unsuitable.[17][18] The most reliable and widely used methods include:

-

Ullmann Coupling: This classic reaction involves the copper-mediated coupling of two aryl halides. While effective, it often requires high temperatures and can suffer from low yields, particularly in the synthesis of tetra-ortho-substituted biphenyls.[3][17]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid is one of the most common methods for forming C-C bonds and has been successfully applied to this compound synthesis.[3] It offers milder reaction conditions and greater functional group tolerance compared to the Ullmann coupling.

-

Negishi Coupling: The palladium- or nickel-catalyzed reaction of an organozinc compound with an aryl halide is another powerful tool for constructing the this compound scaffold.[3]

Resolution of Racemic this compound Derivatives

Since most synthetic methods produce a racemic mixture (a 1:1 mixture of both enantiomers), the separation of these enantiomers—a process known as chiral resolution—is a critical step, especially in drug development.[19] Regulatory agencies like the FDA often require the pharmacological and toxicological profiles of each individual enantiomer.[11][20] The primary methods for resolution include:

-